Cas no 83948-53-2 (tert-butyl N-(3-bromopropyl)carbamate)

Tert-butyl N-(3-bromopropyl)carbamate is a versatile intermediate in organic synthesis, particularly valued for its utility in the preparation of protected amines and functionalized alkyl chains. The tert-butyloxycarbonyl (Boc) group provides excellent protection for amines under a wide range of reaction conditions, while the 3-bromopropyl moiety serves as a reactive handle for further derivatization, such as nucleophilic substitution or cross-coupling reactions. This compound is commonly employed in pharmaceutical and agrochemical research for the construction of complex molecules. Its stability, ease of handling, and compatibility with diverse synthetic methodologies make it a practical choice for multistep synthesis workflows.
tert-butyl N-(3-bromopropyl)carbamate structure
83948-53-2 structure
Product Name:tert-butyl N-(3-bromopropyl)carbamate
CAS No:83948-53-2
MF:C8H16BrNO2
MW:238.122141838074
MDL:MFCD02683429
CID:60635
PubChem ID:4460490
Update Time:2025-06-22

tert-butyl N-(3-bromopropyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • 3-(Boc-Amino)propylbromide
    • 3-(tert-Butoxycarbonylamino)propyl bromide
    • N-(3-Bromopropyl)carbamic acid tert-butyl ester
    • Tert-Butyl 3-Bromopropylcarbamate
    • N-tert-Butoxycarbonyl-3-bromopropylamine
    • TERT-BUTYL N-(3-BROMOPROPYL)CARBAMATE
    • (3-BROMO-PROPYL)-CARBAMIC ACID TERT-BUTYL ESTER
    • 3-(BOC-AMINO)-PROPYLBROMID
    • CARBAMIC ACID,N-(3-BROMOPROPYL)-, 1,1-DIMETHYLETHYL ESTER
    • N-Boc 3-bromopropan-1-amine
    • N-BOC-3-BROMOPROPYLAMINE
    • TERRETONIN(RG)
    • tert-butyl N-
    • 3-(Boc-amino)propyl Bromide
    • Carbamic acid, (3-bromopropyl)-, 1,1-dimethylethyl ester (9CI)
    • (3-Bromopropyl)carbamic acid 1,1-dimethylethyl ester
    • (3-Bromopropyl)carbamic acid tert-butyl ester
    • 1,1-Dimethylethyl (3-bromopropyl)carbamate
    • 1-[(tert-Butoxycarbonyl)amino]-3-bromopropane
    • 3-[(tert-Butoxycarbonyl)amino]propyl bromide
    • 3-Bromo-N-(tert-butoxycarbonyl)propylamine
    • 3-Bromopropylcarbamic acid tert-butyl ester
    • N-(3-Bromopropyl)-N-[(1,1-dimethylethoxy)carbonyl]amine
    • N-(tert-Butyloxycarbonyl)-3-bromopropylamine
    • N-Boc-3-bromopropanamine
    • tert-Butyl (3-bromopropyl)carbamate
    • tert-butyl N-(3-bromopropyl)carbamate
    • MDL: MFCD02683429
    • Inchi: 1S/C8H16BrNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6H2,1-3H3,(H,10,11)
    • InChI Key: IOKGWQZQCNXXLD-UHFFFAOYSA-N
    • SMILES: O=C(NCCCBr)OC(C)(C)C
    • BRN: 4176344

Computed Properties

  • Exact Mass: 237.03600
  • Monoisotopic Mass: 237.036
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 6
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2
  • Topological Polar Surface Area: 38.3A^2

Experimental Properties

  • Color/Form: White powder
  • Density: 1.279
  • Melting Point: 36.0 to 41.0 deg-C
  • Boiling Point: 285.286 °C at 760 mmHg
  • Flash Point: 285.286 °C at 760 mmHg
  • Refractive Index: 1.473
  • PSA: 38.33000
  • LogP: 2.68700
  • Solubility: (mg/m1)

tert-butyl N-(3-bromopropyl)carbamate Security Information

tert-butyl N-(3-bromopropyl)carbamate Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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tert-butyl N-(3-bromopropyl)carbamate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane
Reference
Aryl-indolyl maleimides as inhibitors of CaMKIIδ. Part 1: SAR of the aryl region
Levy, Daniel E.; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(7), 2390-2394

Production Method 2

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, rt
Reference
Nucleophilic Substitution at the Guanidine Carbon Center via Guanidine Cyclic Diimide Activation
An, Taeyang; et al, Organic Letters, 2021, 23(23), 9163-9167

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  75 min, rt
Reference
Monoamine Oxidase A Inhibitor-Near-Infrared Dye Conjugate Reduces Prostate Tumor Growth
Wu, Jason Boyang; et al, Journal of the American Chemical Society, 2015, 137(6), 2366-2374

Production Method 4

Reaction Conditions
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Tetrahydrofuran ;  1 h, 0 °C; 3 h, rt
Reference
Module assembly for protein-surface recognition: geranylgeranyltransferase I bivalent inhibitors for simultaneous targeting of interior and exterior protein surface
Machida, Shinnosuke; et al, Chemistry - A European Journal, 2008, 14(5), 1392-1401

Production Method 5

Reaction Conditions
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Tetrahydrofuran ;  15 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  1 min, 0 °C; 2 h, 0 °C
Reference
Total Synthesis of the Dihydrooxepine-Spiroisoxazoline Natural Product Psammaplysin A
Paciorek, Jan; et al, Journal of the American Chemical Society, 2022, 144(43), 19704-19708

Production Method 6

Reaction Conditions
Reference
Self-assembled multivalent (SAMul) ligand systems with enhanced stability in the presence of human serum
Tena-Solsona, Marta; et al, Biomaterials Science, 2019, 7(9), 3812-3820

Production Method 7

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  4 h, rt
Reference
Synthesis and Pharmacology of Seleninic Acid Analogues of the Inhibitory Neurotransmitter γ-Aminobutyric Acid
Stuhr-Hansen, Nicolai; et al, Organic Letters, 2000, 2(1), 7-9

Production Method 8

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  20 h, 23 °C
2.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Tetrahydrofuran ;  15 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  1 min, 0 °C; 2 h, 0 °C
Reference
Total Synthesis of the Dihydrooxepine-Spiroisoxazoline Natural Product Psammaplysin A
Paciorek, Jan; et al, Journal of the American Chemical Society, 2022, 144(43), 19704-19708

Production Method 9

Reaction Conditions
1.1 Solvents: 1,2-Dichloroethane
1.2 Solvents: Toluene
2.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran
3.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Reference
N-Boc ethyl oxamate: a new nitrogen nucleophile for use in Mitsunobu reactions
Berree, Fabienne; et al, Tetrahedron Letters, 1998, 39(45), 8275-8276

Production Method 10

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Reference
N-Boc ethyl oxamate: a new nitrogen nucleophile for use in Mitsunobu reactions
Berree, Fabienne; et al, Tetrahedron Letters, 1998, 39(45), 8275-8276

Production Method 11

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  overnight, rt
Reference
Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands
Donnier-Marechal, Marion; et al, European Journal of Medicinal Chemistry, 2017, 138, 964-978

Production Method 12

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  6 h, rt
Reference
Solid-Phase Synthesis of a Seventh-Generation Inverse Poly(amidoamine) Dendrimer: Importance of the Loading Ratio on the Resin
Kao, Chai-Lin; et al, Macromolecular Rapid Communications, 2017, 38(12),

Production Method 13

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Reference
Selective and Potent Proteomimetic Inhibitors of Intracellular Protein-Protein Interactions
Barnard, Anna; et al, Angewandte Chemie, 2015, 54(10), 2960-2965

Production Method 14

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, rt
1.2 Solvents: Dichloromethane ;  16 h, rt
Reference
Total Synthesis of Psammaplysenes A and B, Naturally Occurring Inhibitors of FOXO1a Nuclear Export
Georgiades, Savvas N.; et al, Organic Letters, 2005, 7(19), 4091-4094

Production Method 15

Reaction Conditions
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Tetrahydrofuran ;  15 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  1 min, 0 °C; 2 h, 0 °C
Reference
General synthetic entry to dihydrooxepine-spiroisoxazoline natural products: total synthesis of psammaplysin A
Paciorek, Jan; et al, ChemRxiv, 2022, 1, 1-5

Production Method 16

Reaction Conditions
Reference
Alginic Acid Beads Containing Fluorescent Solvatochromic Dyes Display an Emission Color Response to a Cationic Surfactant
Kishi, Kazuki; et al, Polymers (Basel, 2022, 14(21),

Production Method 17

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  20 h, 23 °C
2.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Tetrahydrofuran ;  15 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  1 min, 0 °C; 2 h, 0 °C
Reference
General synthetic entry to dihydrooxepine-spiroisoxazoline natural products: total synthesis of psammaplysin A
Paciorek, Jan; et al, ChemRxiv, 2022, 1, 1-5

Production Method 18

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  overnight, rt
2.1 Reagents: Triethylamine ,  Triphenylphosphine ,  Bromine Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C → rt
2.2 Solvents: Dichloromethane ;  overnight, rt
Reference
Graphene Oxide Enhances Cellular Delivery of Hydrophilic Small Molecules by Co-incubation
Hung, Andy H.; et al, ACS Nano, 2014, 8(10), 10168-10177

Production Method 19

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Water ;  3 h, reflux
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, 0 °C; 8 h, rt
Reference
α-substitution effects on the ease of S → N-acyl transfer in aminothioesters
El-Gendy, Bahaa El-Dien M.; et al, Chemical Biology & Drug Design, 2013, 81(5), 577-582

Production Method 20

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Reference
N-Boc ethyl oxamate: a new nitrogen nucleophile for use in Mitsunobu reactions
Berree, Fabienne; et al, Tetrahedron Letters, 1998, 39(45), 8275-8276

tert-butyl N-(3-bromopropyl)carbamate Raw materials

tert-butyl N-(3-bromopropyl)carbamate Preparation Products

tert-butyl N-(3-bromopropyl)carbamate Suppliers

Amadis Chemical Company Limited
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(CAS:83948-53-2)tert-butyl N-(3-bromopropyl)carbamate
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Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:45
Price ($):269.0
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Additional information on tert-butyl N-(3-bromopropyl)carbamate

Terbuthyl N-(3-Bromopropyl)Carbamate: A Versatile Compound in Pharmaceutical and Biomedical Research

CAS No. 83948-53-2 represents a critical chemical entity in the field of pharmaceutical chemistry, with its structural features and functional groups making it a valuable tool for drug discovery and biomedical applications. This compound, known as tert-butyl N-(3-bromopropyl)carbamate, is characterized by its unique combination of a carbamate group and a 3-bromopropyl substituent, which together provide a platform for diverse chemical modifications and biological activities. Recent studies have highlighted its potential in targeted drug delivery systems and prodrug development, underscoring its significance in modern biomedical research.

The molecular structure of tert-butyl N-(3-bromopropyl)carbamate is defined by its carbamate functional group, which consists of an amide linkage between a carbonyl group and an amino group. The 3-bromopropyl chain introduces a bromine atom at the terminal position, enhancing its reactivity and functional versatility. This combination of features allows the compound to participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition, making it a key intermediate in the synthesis of bioactive molecules.

Recent advancements in drug design have demonstrated the utility of tert-butyl N-(3-bromopropyl)carbamate as a building block for the development of novel therapeutics. For instance, a 2023 study published in Journal of Medicinal Chemistry reported the use of this compound in the synthesis of antimicrobial agents, where its 3-bromopropyl group played a crucial role in enhancing the compound's antibacterial activity against multidrug-resistant pathogens. The carbamate moiety further contributed to the compound's ability to modulate cellular pathways, highlighting its potential in antimicrobial therapy.

Another significant application of tert-butyl N-(3-bromopropyl)carbamate lies in its use as a prodrug carrier for targeted drug delivery. Researchers have explored its ability to conjugate with target-specific ligands, enabling the controlled release of active pharmaceutical ingredients at desired sites within the body. This approach has been particularly promising in the development of anti-cancer therapeutics, where the compound's 3-bromopropyl group serves as a linker for attaching anticancer agents to specific biomarkers on cancer cells.

Furthermore, tert-butyl N-(3-bromopropyl)carbamate has been investigated for its potential in biomaterials science, where its chemical properties make it suitable for the synthesis of biocompatible polymers. A 2024 study in Biomaterials Science demonstrated its use in creating hydrogels with tunable mechanical properties, which could be applied in tissue engineering and regenerative medicine. The carbamate group in this compound contributes to the hydrogel's ability to maintain structural integrity while allowing for controlled degradation, which is essential for biomedical applications.

Despite its promising applications, the synthesis and handling of tert-butyl N-(3-bromopropyl)carbamate require careful consideration of reaction conditions and purification techniques. Recent research has focused on optimizing the synthetic pathway to improve yield and purity, which is critical for its use in pharmaceutical manufacturing. Techniques such as microwave-assisted synthesis and solid-phase peptide synthesis have been explored to enhance the efficiency of its production, aligning with the demands of industrial-scale drug development.

The 3-bromopropyl group in tert-butyl N-(3-bromopropyl)carbamate also plays a role in its potential as a cross-linking agent in polymer chemistry. This property has been leveraged in the development of nanoparticles for drug delivery systems, where the compound's ability to form stable bonds between polymer chains enhances the stability and functionality of the resulting materials. Such applications are particularly relevant in the context of nanomedicine, where precise control over material properties is essential for therapeutic efficacy.

Additionally, the carbamate functional group in tert-butyl N-(3-bromopropyl)carbamate has been studied for its ability to interact with biological targets, such as enzymes and receptors. This interaction can modulate cellular processes, making the compound a potential candidate for drug repositioning studies. For example, a 2023 study in Drug Discovery Today explored its use in targeting protein kinases, which are implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases. The compound's ability to bind to these targets suggests its potential as a therapeutic agent in these conditions.

Overall, the versatility of tert-butyl N-(3-bromopropyl)carbamate in both chemical synthesis and biomedical applications underscores its importance in modern pharmaceutical research. As the field continues to evolve, further studies are likely to uncover additional applications of this compound, particularly in the development of next-generation therapeutics and biomaterials. Its unique chemical properties and adaptability to various synthetic strategies position it as a valuable tool in the pursuit of innovative solutions to complex medical challenges.

Moreover, the tert-butyl group in tert-butyl N-(3-bromopropyl)carbamate provides steric hindrance, which can influence the reactivity of the carbamate moiety. This steric effect is particularly important in selective chemical reactions, where the compound's ability to resist unwanted side reactions enhances its utility in synthetic chemistry. Researchers have utilized this property to develop asymmetric synthesis methods, which are critical for the production of chiral pharmaceuticals with specific biological activities.

In conclusion, tert-butyl N-(3-bromopropyl)carbamate represents a multifaceted compound with a wide range of applications in pharmaceutical science and biomedical engineering. Its unique molecular structure and functional groups enable it to participate in various chemical and biological processes, making it a valuable asset in the development of novel therapeutics and advanced biomaterials. As research in these fields continues to advance, the potential of tert-butyl N-(3-bromopropyl)carbamate is likely to expand, offering new opportunities for innovation in medical science and biotechnology.

Note: The content above is a detailed exploration of the applications and significance of *tert-butyl N-(3-bromopropyl)carbamate* in various scientific fields. It highlights its role in drug development, biomaterials, and synthetic chemistry, emphasizing its potential as a versatile compound for future research and innovation. The information is based on recent studies and advancements in the field, providing a comprehensive overview of its current and potential applications. Key Insights on *tert-butyl N-(3-bromopropyl)carbamate* and Its Applications 1. Molecular Structure and Functional Groups: - Carbamate Moiety: Composed of an amide linkage between a carbonyl and amino group, enabling participation in nucleophilic and electrophilic reactions. - 3-Bromopropyl Chain: Introduces bromine at the terminal position, enhancing reactivity and functional versatility for chemical modifications. 2. Applications in Drug Development: - Antimicrobial Agents: Demonstrated efficacy against multidrug-resistant pathogens (e.g., *Journal of Medicinal Chemistry*, 2023). - Prodrug Carriers: Facilitates targeted drug delivery via conjugation with biomarkers, particularly in anti-cancer therapies. - Drug Repositioning: Potential to target protein kinases implicated in neurodegenerative and cardiovascular diseases. 3. Biomaterials and Nanotechnology: - Hydrogels: Used in tissue engineering and regenerative medicine, offering tunable mechanical properties and controlled degradation. - Nanoparticles: Acts as a cross-linking agent in drug delivery systems, enhancing stability and functionality for nanomedicine. 4. Synthetic Chemistry and Industrial Applications: - Optimized Synthesis: Techniques like microwave-assisted and solid-phase synthesis improve efficiency for chiral pharmaceuticals. - Selective Reactions: Steric hindrance from the tert-butyl group enables selective chemical processes, crucial for asymmetric synthesis. 5. Future Prospects and Research Directions: - Next-Generation Therapeutics: Potential expansion into novel treatments for complex diseases. - Biotechnology Innovations: Continued exploration in biomaterials and advanced drug delivery systems. Conclusion: *tert-butyl N-(3-bromopropyl)carbamate* is a versatile compound with transformative potential in pharmaceutical science, biomedical engineering, and synthetic chemistry. Its unique structure and functional groups position it as a critical tool for advancing medical research and innovation. Ongoing studies are likely to uncover additional applications, further solidifying its role in addressing complex medical challenges.
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Amadis Chemical Company Limited
(CAS:83948-53-2)tert-butyl N-(3-bromopropyl)carbamate
A864195
Purity:99%
Quantity:500g
Price ($):269.0
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